Anabaseine-d4: A Technical Guide to its Chemical Properties, Structure, and Biological Activity
Anabaseine-d4: A Technical Guide to its Chemical Properties, Structure, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anabaseine-d4 is a deuterated isotopologue of anabaseine, a naturally occurring alkaloid found in certain species of marine worms and ants.[1] Anabaseine and its derivatives are of significant interest to the scientific community due to their potent agonistic activity at nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. This receptor is implicated in a variety of neurological processes, including learning, memory, and attention, and is a therapeutic target for cognitive disorders such as Alzheimer's disease and schizophrenia. The incorporation of deuterium in Anabaseine-d4 provides a valuable tool for pharmacokinetic and metabolic studies, allowing researchers to trace and quantify the molecule in biological systems with high precision using mass spectrometry. This technical guide provides an in-depth overview of the chemical properties, structure, and biological activity of Anabaseine-d4.
Chemical Properties and Structure
Anabaseine-d4 is a stable, isotopically labeled compound. The presence of four deuterium atoms enhances its utility in metabolic and pharmacokinetic research without significantly altering its fundamental chemical reactivity.
Table 1: Chemical and Physical Properties of Anabaseine-d4
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀D₄N₂ | Santa Cruz Biotechnology |
| Molecular Weight | 166.26 g/mol | Toronto Research Chemicals |
| CAS Number | 1020719-08-7 (for (R,S)-Anabaseine-2,4,5,6-d4) | Santa Cruz Biotechnology |
| Appearance | Not specified, likely an oil or solid | General knowledge |
| Synonyms | (R,S)-3-(2-Piperidinyl)pyridine-2,4,5,6-d4, (R,S)-Anabasine-d4 | Santa Cruz Biotechnology |
Structure
The core structure of Anabaseine-d4 consists of a tetrahydropyridine ring linked to a pyridine ring. The deuterium atoms are typically incorporated into the pyridine ring, as seen in (R,S)-Anabaseine-2,4,5,6-d4.
Chemical Structure of (R,S)-Anabaseine-2,4,5,6-d4:
(A 2D chemical structure image would be placed here in a full whitepaper)
Experimental Protocols
General Synthetic Approach
The synthesis of anabaseine analogues can be achieved through the cyclization of 1-(3-pyridinyl)-1,5-diol derivatives that have been mesylated, which forms the piperidine ring. For the introduction of deuterium atoms onto the pyridine ring, a common strategy involves the use of deuterated starting materials or deuterium gas (D₂) in the presence of a suitable catalyst during the synthesis.
Analytical Methodologies
Mass Spectrometry (MS):
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of Anabaseine-d4 in biological matrices.
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Sample Preparation: Urine samples, after addition of a deuterated internal standard, can be prepared by solid-phase extraction.
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Chromatography: Separation is typically achieved using a C18 reversed-phase column with a gradient elution.
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Detection: Electrospray ionization (ESI) in positive ion mode is used, with multiple reaction monitoring (MRM) for specific detection of the parent and daughter ions of Anabaseine-d4. For example, for anabasine, a transition of m/z 163 → 130 has been used.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR are essential for structural confirmation of Anabaseine-d4.
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Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or MeOD).
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Data Acquisition: Standard 1D and 2D NMR experiments (e.g., COSY, HSQC, HMBC) are performed to assign all proton and carbon signals and confirm the positions of the deuterium labels. The absence of proton signals at the deuterated positions in the ¹H NMR spectrum is a key indicator of successful labeling.
Biological Activity and Signaling Pathway
Anabaseine is a potent agonist of nicotinic acetylcholine receptors (nAChRs), with a particular affinity for the α7 subtype.[3] These receptors are ligand-gated ion channels that are widely expressed in the central nervous system.
Mechanism of Action
Upon binding of an agonist like Anabaseine-d4, the α7 nAChR undergoes a conformational change, opening an ion channel that is highly permeable to calcium ions (Ca²⁺). The influx of Ca²⁺ into the neuron triggers a cascade of downstream signaling events.
α7 Nicotinic Acetylcholine Receptor Signaling Pathway
The following diagram illustrates the key signaling events initiated by the activation of the α7 nAChR.
Activation of the α7 nAChR by Anabaseine-d4 leads to a calcium influx, which in turn activates several intracellular signaling cascades, including the PI3K/Akt and ERK pathways. These pathways converge on transcription factors like CREB, which modulate gene expression related to neuronal survival and synaptic plasticity.
Conclusion
Anabaseine-d4 is a powerful research tool for investigating the pharmacology and therapeutic potential of α7 nicotinic acetylcholine receptor agonists. Its deuterated nature makes it ideal for highly sensitive and specific quantification in complex biological samples, facilitating detailed pharmacokinetic and metabolic studies. A thorough understanding of its chemical properties, combined with robust analytical methods and a clear picture of its biological mechanism of action, will continue to drive its application in neuroscience and drug development.
